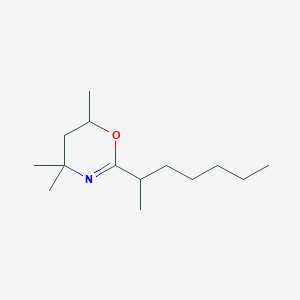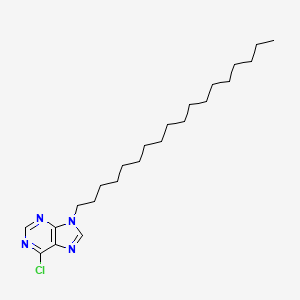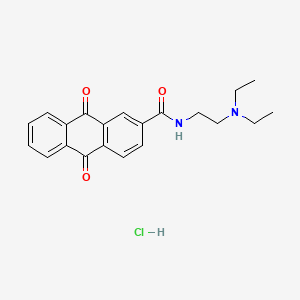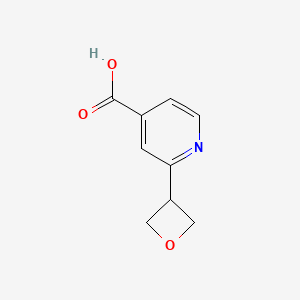![molecular formula C14H14FNO6 B13999509 (Acetylamino)[3-(4-fluorophenyl)-3-oxopropyl]propanedioic acid CAS No. 5977-93-5](/img/structure/B13999509.png)
(Acetylamino)[3-(4-fluorophenyl)-3-oxopropyl]propanedioic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Acetylamino)[3-(4-fluorophenyl)-3-oxopropyl]propanedioic acid: is a complex organic compound with a molecular formula of C14H14NO6F This compound is known for its unique structure, which includes an acetylamino group, a fluorophenyl group, and a propanedioic acid moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (Acetylamino)[3-(4-fluorophenyl)-3-oxopropyl]propanedioic acid typically involves multi-step organic reactions. One common method includes the acylation of a fluorophenyl compound followed by the introduction of the acetylamino group. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. These methods often utilize continuous flow reactors to maintain consistent reaction conditions and optimize production efficiency. The use of automated systems and advanced purification techniques, such as chromatography, ensures the compound meets the required standards for various applications.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, solvents like dichloromethane or ethanol.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives of the original compound.
科学的研究の応用
Chemistry: In chemistry, (Acetylamino)[3-(4-fluorophenyl)-3-oxopropyl]propanedioic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of derivatives with specific properties, making it valuable in the development of new materials and catalysts.
Biology: In biological research, this compound is studied for its potential interactions with biological molecules. It can be used as a probe to investigate enzyme activities or as a precursor for the synthesis of biologically active compounds.
Medicine: In medicine, the compound is explored for its potential therapeutic applications. Its structure suggests it may interact with specific molecular targets, making it a candidate for drug development. Research is ongoing to determine its efficacy and safety in various medical applications.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in coatings, adhesives, and other advanced materials.
作用機序
The mechanism by which (Acetylamino)[3-(4-fluorophenyl)-3-oxopropyl]propanedioic acid exerts its effects involves its interaction with specific molecular targets. The acetylamino group and fluorophenyl moiety play crucial roles in binding to these targets, influencing various biochemical pathways. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that the compound may modulate enzyme activities and receptor functions.
類似化合物との比較
4-(Acetylamino)-N-(4-fluorophenyl)-1H-pyrazole-3-carboxamide: This compound shares the acetylamino and fluorophenyl groups but differs in its core structure, which includes a pyrazole ring.
4-(Acetylamino)-3-Guanidinobenzoic Acid: This compound also contains an acetylamino group but has a guanidine and benzoic acid moiety instead of the propanedioic acid.
Uniqueness: The uniqueness of (Acetylamino)[3-(4-fluorophenyl)-3-oxopropyl]propanedioic acid lies in its combination of functional groups and its potential for diverse applications. Its structure allows for specific interactions with molecular targets, making it a versatile compound in scientific research and industrial applications.
特性
CAS番号 |
5977-93-5 |
|---|---|
分子式 |
C14H14FNO6 |
分子量 |
311.26 g/mol |
IUPAC名 |
2-acetamido-2-[3-(4-fluorophenyl)-3-oxopropyl]propanedioic acid |
InChI |
InChI=1S/C14H14FNO6/c1-8(17)16-14(12(19)20,13(21)22)7-6-11(18)9-2-4-10(15)5-3-9/h2-5H,6-7H2,1H3,(H,16,17)(H,19,20)(H,21,22) |
InChIキー |
OISFDVAPZRYQLH-UHFFFAOYSA-N |
正規SMILES |
CC(=O)NC(CCC(=O)C1=CC=C(C=C1)F)(C(=O)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[C]isothiazole](/img/structure/B13999441.png)



![4-[6-(2-Nitroimidazol-1-yl)hexyl]morpholine](/img/structure/B13999459.png)

![(4'-(Methylsulfonyl)-[1,1'-biphenyl]-4-yl)boronic acid](/img/structure/B13999465.png)





![2-[(Dimethylamino)methyl]-N1,N1,N3,N3-tetramethyl-1,3-propanediamine](/img/structure/B13999495.png)
